6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Description
6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H19F2NO3 and its molecular weight is 419.428. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is acid phosphatases . Acid phosphatases are a family of enzymes that are capable of removing phosphate groups from other molecules during digestion. They play a crucial role in many biological processes, including energy metabolism and signal transduction .
Mode of Action
This compound is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It acts as a substrate for acid phosphatases, and its interaction with these enzymes results in a reaction product that has excitation/emission maxima of ∼358/450 nm . This makes it an excellent substrate for continuously assaying acid phosphatases at low pH .
Biochemical Pathways
The compound’s interaction with acid phosphatases affects the biochemical pathways associated with phosphate metabolism. By acting as a substrate for these enzymes, it can influence the rate at which phosphate groups are removed from other molecules. This can have downstream effects on various biological processes, including energy production and signal transduction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in phosphate metabolism. By serving as a substrate for acid phosphatases, it can influence the activity of these enzymes and thereby affect the rate of phosphate group removal from other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficacy as a substrate for acid phosphatases is enhanced at low pH . Additionally, factors such as temperature and the presence of other substances in the environment could potentially affect its stability and activity.
Properties
IUPAC Name |
6,8-difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-15-3-5-16(6-4-15)13-28-14-21(24(29)17-7-9-19(31-2)10-8-17)25(30)20-11-18(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJFNLXFTDKTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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